

Spectroscopic Profile of Aspidospermidine: A Technical Guide

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Compound of Interest

Compound Name: **Aspidospermidine**

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Introduction: **Aspidospermidine** is a pentacyclic indole alkaloid and the foundational structure for a large class of bioactive compounds known as the Aspidosperma alkaloids.^[1] Its complex framework has made it a significant target in total synthesis studies. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and the development of related therapeutic agents. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Aspidospermidine**, along with detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Aspidospermidine**. The data has been compiled from various synthetic and analytical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbocyclic framework of **Aspidospermidine**. The chemical shifts are sensitive to the stereochemistry of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **Aspidospermidine** (Solvent: CDCl_3)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
H-21	2.39	s	-	[2]
H-9	7.28	d	7.68	[2]
H-12	7.50	d	7.32	[2]
H-11	7.15	t	7.32, 7.36	[2]
H-10	7.31	t	7.36	[2]
H-19	0.63	m	6.60, 6.97	[2]
H-17	1.00	td	5.13	[2]

Table 2: ^{13}C NMR Spectroscopic Data for **(\pm)-Aspidospermidine** (Solvent: Not Specified)

Carbon Assignment	Chemical Shift (δ , ppm)	Reference
C-2	79.11	[2]
C-3	54.65	[2]
C-5	52.10	[2]
C-7	61.35	[2]
C-8	135.80	[2]
C-9	Not Reported	[2]
C-11	127.15	[2]
C-13	149.49	[2]
C-15	35.22	[2]
C-17	33.28	[2]
C-20	36.56	[2]
C-21	Not Reported	[2]

Note: Complete assignment requires 2D NMR experiments such as COSY, HSQC, and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **Aspidospermidine** is characterized by vibrations of its amine and aromatic components.

Table 3: Key IR Absorption Bands for **Aspidospermidine**

Functional Group	Wavenumber (cm ⁻¹)	Description	Reference
N-H Stretch (Indoline)	3426	Sharp, medium	[3]
C-H Stretch (sp ³)	2850-3000	Strong, sharp	[4]
C-H Stretch (sp ²)	>3000	Medium, sharp	[4]
C=C Stretch (Aromatic)	~1600	Medium	[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

Table 4: Mass Spectrometry Data for **Aspidospermidine**

Parameter	Value	Technique	Reference
Molecular Formula	C ₁₉ H ₂₆ N ₂	-	[1]
Molar Mass	282.431 g·mol ⁻¹	-	[1]
Exact Mass (Calculated)	282.2096	HRMS (FAB+)	[2]
Exact Mass (Found)	282.2088	HRMS (FAB+)	[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are synthesized from standard practices in natural product analysis.

NMR Spectroscopy Protocol

This protocol is designed for acquiring high-quality ^1H and ^{13}C NMR spectra of **Aspidospermidine**.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of purified **Aspidospermidine**.
 - Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube. Ensure the final sample height is adequate for the spectrometer's probe (~4 cm).
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Calibrate the sample temperature to a constant 298 K (25°C) and allow the sample to equilibrate in the magnet for 10-15 minutes.[6][7]
- Data Acquisition:
 - ^1H NMR:
 - Tune and match the proton probe.
 - Acquire a standard 1D proton spectrum. Suggested parameters: spectral width (SW) of 20 ppm, 128 scans (NS), relaxation delay (D1) of 2 seconds, and an acquisition time (AQ) of ~1.4 seconds.[7]
 - Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

- ^{13}C NMR:
 - Tune and match the carbon probe.
 - Acquire a proton-decoupled ^{13}C spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Process the data similarly and reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.
- 2D NMR (for full assignment):
 - Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

FT-IR Spectroscopy Protocol

This protocol describes the analysis of **Aspidospermidine** using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

- Sample Preparation:
 - Place a small, solid sample (a tiny amount on the tip of a spatula) directly onto the ATR crystal (e.g., ZnSe or diamond).^[8] No further preparation is needed for a solid sample.
 - Alternatively, dissolve the sample in a volatile solvent like chloroform, deposit a drop onto the crystal, and allow the solvent to evaporate completely.
- Instrument Setup:
 - Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- Data Acquisition:
 - Apply pressure to the sample using the instrument's anvil to ensure good contact with the ATR crystal.^[8]

- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[\[9\]](#) Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, expressed in absorbance or transmittance.

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol outlines the steps for obtaining accurate mass data for **Aspidospermidine** using Electrospray Ionization (ESI) coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

- Sample Preparation:

- Prepare a stock solution of **Aspidospermidine** at a concentration of 1 mg/mL in an organic solvent such as methanol or acetonitrile.[\[10\]](#)
- Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in a suitable solvent system for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).[\[10\]](#)
- Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument's fluidics.[\[10\]](#)

- Instrument Setup:

- Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.
- Set the ionization source to positive ESI mode, as the two nitrogen atoms in **Aspidospermidine** are readily protonated.
- Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a slightly more concentrated sample solution (~10 µg/mL).

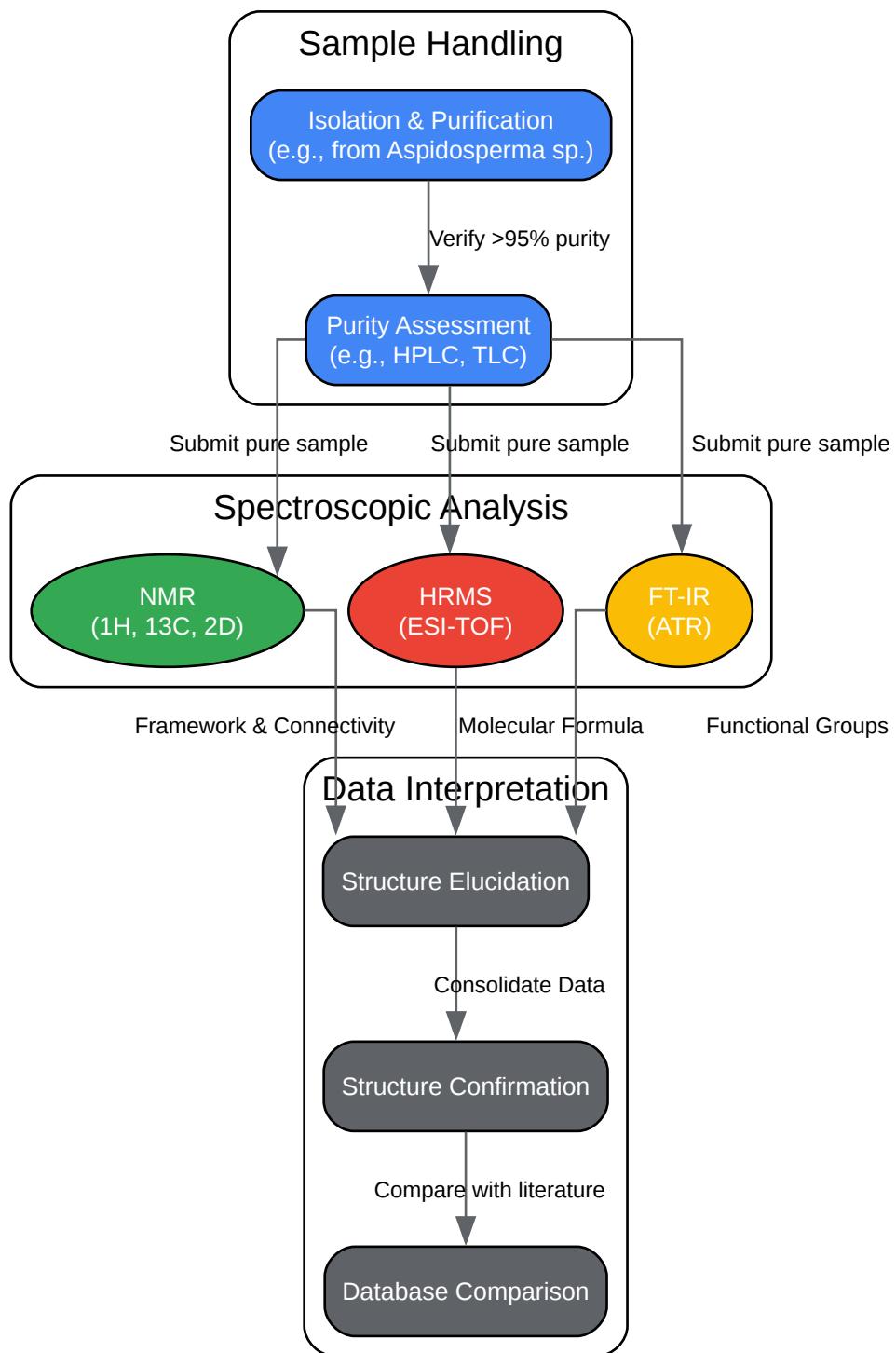
- Data Acquisition:

- Introduce the diluted sample into the mass spectrometer via direct infusion or through an LC system.
- Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).
- The high-resolution instrument will provide a mass measurement with an accuracy of less than 5 ppm, allowing for the confident determination of the elemental formula $[C_{19}H_{27}N_2]^+$ for the protonated molecule.[11]

Visualizations

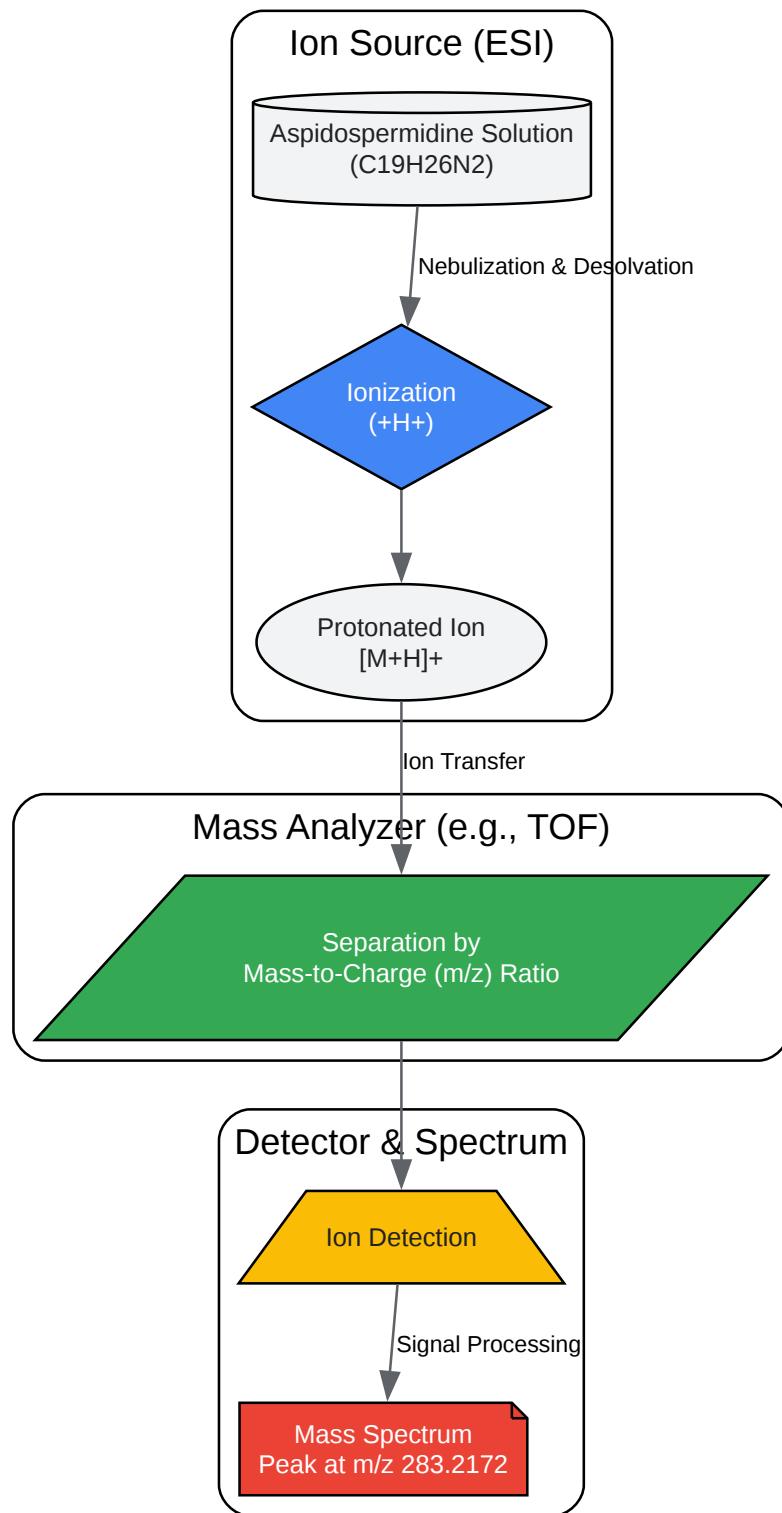
The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of **Aspidospermidine**.

General Workflow for Spectroscopic Analysis of Aspidospermidine

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Caption: A flowchart illustrating the typical workflow for the isolation and spectroscopic characterization of **Aspidospermidine**.

Principle of ESI Mass Spectrometry for Aspidospermidine

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Caption: A diagram showing the process of analyzing **Aspidospermidine** using Electrospray Ionization Mass Spectrometry.

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